molecular formula C11H12F2O4 B1427460 Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate CAS No. 1480951-74-3

Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate

Cat. No.: B1427460
CAS No.: 1480951-74-3
M. Wt: 246.21 g/mol
InChI Key: FKLUWLMIPMNILG-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate is an organic compound characterized by the presence of a difluorophenoxy group attached to a hydroxy-methylpropanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate typically involves the esterification of 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to enhance efficiency and yield. The process involves the same esterification reaction but optimized for large-scale production, including the use of automated systems for precise control of reaction parameters.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the ester group into an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

    Oxidation: 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoic acid.

    Reduction: 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its difluorophenoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the agrochemical industry, it is investigated for its potential use in the synthesis of herbicides and pesticides. Its structural features may contribute to the efficacy and selectivity of these compounds.

Mechanism of Action

The mechanism by which Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluorophenoxy group can enhance binding affinity and selectivity towards target proteins, while the hydroxy and ester groups may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

  • Methyl 3-(3,5-dichlorophenoxy)-2-hydroxy-2-methylpropanoate
  • Methyl 3-(3,5-dibromophenoxy)-2-hydroxy-2-methylpropanoate
  • Methyl 3-(3,5-dimethylphenoxy)-2-hydroxy-2-methylpropanoate

Comparison: Compared to its chlorinated and brominated analogs, Methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate exhibits different reactivity and stability profiles. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, leading to differences in its chemical behavior and biological activity. The fluorinated compound is often more resistant to metabolic degradation, making it a preferred choice in drug development for enhanced stability and efficacy.

Properties

IUPAC Name

methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O4/c1-11(15,10(14)16-2)6-17-9-4-7(12)3-8(13)5-9/h3-5,15H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLUWLMIPMNILG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC(=CC(=C1)F)F)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480951-74-3
Record name methyl 3-(3,5-difluorophenoxy)-2-hydroxy-2-methylpropanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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